Piperazine, 1-(((2S)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-(3-(methoxy-11C-methyl)-2-pyridinyl)-
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Overview
Description
ORM-13070 C-11: is a novel positron emission tomography (PET) tracer specifically designed for imaging α2C-adrenoceptors in the human brain. This compound is particularly significant in the study of neuropsychiatric disorders such as depression, schizophrenia, and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: ORM-13070 C-11 is synthesized by the 11C-methylation of O-desmethyl-ORM-13070 using 11C-methyl triflate. The starting material, 11C-methane, is converted to 11C-methyl iodide, which is then used to produce 11C-methyl triflate . The synthesis typically takes about 30-34 minutes and results in moderate radiochemical yields .
Industrial Production Methods: The industrial production of ORM-13070 C-11 involves the use of high-specific-activity 11C-methane as the starting radioactivity. The specific radioactivity measured with analytical high-performance liquid chromatography (HPLC) is approximately 164 ± 99 GBq/μmol at the end of the synthesis .
Chemical Reactions Analysis
Types of Reactions: ORM-13070 C-11 primarily undergoes radiometabolism in the human body. After intravenous injection, it is rapidly metabolized, resulting in two radioactive metabolites detected in human arterial plasma .
Common Reagents and Conditions: The synthesis of ORM-13070 C-11 involves the use of 11C-methyl triflate, which is prepared from 11C-methane via 11C-methyl iodide . The reaction conditions are carefully controlled to ensure the high-specific-activity of the final product.
Major Products Formed: The major products formed during the radiometabolism of ORM-13070 C-11 are its radioactive metabolites, which are detected in human arterial plasma .
Scientific Research Applications
ORM-13070 C-11 is extensively used in scientific research for imaging α2C-adrenoceptors in the human brain. This PET tracer is valuable in studying the roles of α2C-adrenoceptors in various neuropsychiatric disorders, including depression, schizophrenia, and Alzheimer’s disease . It is also used in receptor occupancy trials with novel drug candidates .
Mechanism of Action
ORM-13070 C-11 functions as a PET tracer by binding to α2C-adrenoceptors in the brain. The binding of ORM-13070 C-11 allows for the visualization and quantification of α2C-adrenoceptors using PET imaging . This mechanism is particularly useful in studying the distribution and density of α2C-adrenoceptors in the brain, which can provide insights into the pathophysiology of various neuropsychiatric disorders .
Comparison with Similar Compounds
11C-Yohimbine: Another PET tracer used for imaging α2-adrenoceptors in the brain.
11C-Mirtazapine: A PET tracer used for imaging α2-adrenoceptors and serotonin receptors in the brain.
Uniqueness: ORM-13070 C-11 is unique in its high specificity and selectivity for α2C-adrenoceptors. This specificity makes it a valuable tool for studying the roles of α2C-adrenoceptors in neuropsychiatric disorders, providing more precise and reliable imaging results compared to other PET tracers .
Properties
CAS No. |
1227170-74-2 |
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Molecular Formula |
C20H25N3O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-4-[3-((111C)methoxymethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C20H25N3O3/c1-24-14-16-5-4-8-21-20(16)23-11-9-22(10-12-23)13-17-15-25-18-6-2-3-7-19(18)26-17/h2-8,17H,9-15H2,1H3/t17-/m0/s1/i1-1 |
InChI Key |
VGIYMYGMVXPMKV-GWDMYEQXSA-N |
Isomeric SMILES |
[11CH3]OCC1=C(N=CC=C1)N2CCN(CC2)C[C@H]3COC4=CC=CC=C4O3 |
Canonical SMILES |
COCC1=C(N=CC=C1)N2CCN(CC2)CC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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